Torularhodin

描述

This compound has been reported in Cystobasidium minutum, Neurospora sitophila, and other organisms with data available.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

514-92-1 |

|---|---|

分子式 |

C40H52O2 |

分子量 |

564.8 g/mol |

IUPAC 名称 |

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenoic acid |

InChI |

InChI=1S/C40H52O2/c1-31(19-12-21-33(3)22-13-23-34(4)25-15-26-37(7)39(41)42)17-10-11-18-32(2)20-14-24-35(5)28-29-38-36(6)27-16-30-40(38,8)9/h10-15,17-26,28-29H,16,27,30H2,1-9H3,(H,41,42)/b11-10+,19-12+,20-14+,22-13+,25-15+,29-28+,31-17+,32-18+,33-21+,34-23+,35-24+,37-26+ |

InChI 键 |

NESPPCWGYRQEJQ-VATUXEBJSA-N |

手性 SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |

规范 SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |

其他CAS编号 |

514-92-1 |

同义词 |

(3'E)-3',4'-Didehydro-beta,psi-caroten-16'-oic acid torularhodin torularhodine |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Torularhodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a red carotenoid pigment with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. As a potent antioxidant, it is of considerable interest for its potential health benefits. Unlike many other carotenoids, this compound is not typically found in plants but is instead synthesized by a specific group of microorganisms. This guide provides an in-depth technical overview of the primary natural sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification.

Primary Natural Sources

The principal natural producers of this compound are red yeasts, particularly those belonging to the genera Rhodotorula and Sporobolomyces. These microorganisms are known for their ability to synthesize a variety of carotenoid pigments, including β-carotene, γ-carotene, and torulene, with this compound often being a major component.

Several species within the Rhodotorula genus have been identified as significant producers of this compound. These include Rhodotorula mucilaginosa, Rhodotorula glutinis, and Rhodotorula rubra. The production of this compound in these yeasts is influenced by various factors such as the composition of the culture medium, temperature, pH, and exposure to light.

Biosynthesis of this compound

The biosynthesis of this compound in yeast begins with the mevalonate pathway, which produces the precursor molecule geranylgeranyl pyrophosphate (GGPP)[1]. From GGPP, the pathway to this compound involves a series of enzymatic reactions catalyzed by specific carotenogenic enzymes. Key genes involved in this process include crtYB, which codes for a bifunctional enzyme with both phytoene synthase and lycopene cyclase activity, and crtI, which encodes phytoene desaturase[1].

The pathway can be summarized as follows:

-

Phytoene synthesis: Two molecules of GGPP are condensed to form phytoene.

-

Desaturation: Phytoene undergoes a series of desaturation reactions to form lycopene.

-

Cyclization: Lycopene is cyclized to form γ-carotene.

-

Formation of Torulene: γ-carotene is then converted to torulene.

-

Oxidation to this compound: Finally, torulene undergoes hydroxylation and oxidation to form this compound[1].

Biosynthesis of this compound from GGPP.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the yeast species, strain, and cultivation conditions. The following table summarizes some reported yields from different Rhodotorula species.

| Yeast Species | Strain | Carbon Source | This compound Yield (µg/g Dry Cell Weight) | Reference |

| Rhodotorula mucilaginosa | - | Glucose | 50.5 ± 3.0 | [2] |

| Rhodotorula mucilaginosa | - | Glycerol | 32.0 ± 1.0 | [2] |

| Rhodotorula mucilaginosa | - | Xylose | 17.4 ± 1.0 | [2] |

| Rhodotorula toruloides | - | Tea Waste Hydrolysate | 37.6 | [3] |

| Rhodotorula rubra | ICCF 209 | Glucose | 710 µg/L (culture) | [4] |

Experimental Protocols

Cultivation of Rhodotorula for this compound Production

This protocol provides a general method for cultivating Rhodotorula species for carotenoid production. Optimization of media components and culture conditions may be required for specific strains.

Materials:

-

Yeast extract Peptone Dextrose (YPD) medium or Mineral Synthetic Medium (MSM)

-

Selected Rhodotorula strain

-

Sterile Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Pre-cultivation: Inoculate a single colony of the Rhodotorula strain into a 250 mL Erlenmeyer flask containing 100 mL of YPD medium. Incubate at 30°C with agitation at 210 rpm for 72 hours[2].

-

Main Cultivation: Transfer the pre-culture to a larger volume of synthetic medium with a specific carbon source (e.g., glucose, glycerol, or xylose) at an initial inoculum concentration of 1 g/L dry weight cells[2]. The synthetic medium can be composed of a yeast nitrogen base without amino acids and ammonium sulfate, supplemented with the chosen carbon source[2].

-

Incubation: Incubate the flasks at a controlled temperature (e.g., 25-30°C) with agitation (e.g., 180-210 rpm) for a specified period (e.g., 96 hours)[2][5].

-

Harvesting: After incubation, harvest the yeast cells by centrifugation (e.g., 2772 x g for 5 minutes) and wash the cell pellet twice with distilled water[2].

Yeast cultivation workflow.

Extraction of this compound

Several methods can be employed for the extraction of this compound from yeast cells. Solvent extraction is a common laboratory-scale method.

Materials:

-

Harvested yeast cell pellet

-

Acetone

-

n-Hexane

-

0.1 N Methanolic KOH

-

Centrifuge

Procedure:

-

Cell Disruption: Resuspend the washed yeast cell pellet in acetone. The cell wall can be disrupted by methods such as vortexing with glass beads, sonication, or homogenization.

-

Initial Extraction: Perform an extraction with an acetone-water mixture followed by the addition of n-hexane. After mixing and centrifugation, the carotenoids will partition into the upper n-hexane layer[6].

-

Separation of this compound: this compound, being a carboxylic acid, can be selectively separated from other less polar carotenoids. Wash the pigmented hexane layer with distilled water. Then, extract the this compound from the hexane phase into a solution of 0.1 N methanolic potassium hydroxide[6]. The other carotenoids will remain in the hexane layer.

-

Recovery: The this compound-containing methanolic phase can then be neutralized and the this compound re-extracted into a fresh organic solvent like diethyl ether after the addition of saline solution.

This compound extraction workflow.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used[2].

-

Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of A: acetonitrile/water (9:1, v/v) and B: ethyl acetate[2].

-

Gradient Program:

-

0-6 min: linear gradient from 20% B to 60% B

-

6-15 min: hold at 60% B

-

15-20 min: linear gradient from 60% B to 100% B

-

20-25 min: return to 20% B

-

25-30 min: hold at 20% B[2]

-

-

Flow Rate: 1.0 mL/min[2].

-

Column Temperature: 25°C[2].

-

Injection Volume: 20 µL[2].

-

Detection: Monitor the absorbance at the maximum wavelength for this compound, which is typically around 494-514 nm depending on the solvent[2].

Procedure:

-

Sample Preparation: Dissolve the extracted and purified this compound in a suitable solvent (e.g., chloroform or the initial mobile phase) and filter through a 0.45 µm syringe filter before injection.

-

Standard Curve: Prepare a series of standard solutions of known concentrations of a this compound standard (if available). Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

-

Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. If a standard is not available, quantification can be estimated using the specific absorption coefficient (E1%1cm)[2][4]. For this compound in chloroform, an absorption coefficient of E1%1cm = 3342 has been reported[2].

Conclusion

The red yeasts of the genera Rhodotorula and Sporobolomyces are the primary natural sources of the promising antioxidant carotenoid, this compound. Understanding the biosynthetic pathway and optimizing cultivation and extraction protocols are crucial for harnessing these microorganisms for the commercial production of this compound. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the potential of this valuable natural compound. Further research into strain improvement and bioprocess optimization will be key to realizing the full industrial potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for Recovery, Purification and Quantification of this compound Produced by Rhodotorula mucilaginosa Using Different Carbon Sources [mdpi.com]

- 3. Microbial synthesis and extraction of value-added metabolites by Rhodotorula toruloides from waste stream: a sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoid Production by Rhodotorula mucilaginosa in Batch and Fed-Batch Fermentation Using Agroindustrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Torularhodin: A Technical Guide to its Antioxidant Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a xanthophyll carotenoid pigment of significant interest within the scientific community, primarily due to its potent antioxidant properties.[1] Produced by various species of red yeast, notably from the Rhodotorula and Sporobiobolus genera, this molecule is distinguished by its unique chemical structure, which includes a carboxylic acid group and a long polyene chain with 13 conjugated double bonds.[2][3] These structural features are believed to be the basis for its superior free radical scavenging capabilities and its ability to modulate key cellular signaling pathways involved in the oxidative stress response.

This technical guide provides an in-depth exploration of the antioxidant properties of this compound, its mechanisms of action, and the experimental protocols employed to elucidate these characteristics. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic agents.

Antioxidant Properties of this compound

This compound has demonstrated remarkable efficacy as an antioxidant in a variety of experimental models. Its activity often surpasses that of well-established antioxidants, positioning it as a promising candidate for further investigation.

Free Radical Scavenging and Singlet Oxygen Quenching

This compound is a highly effective scavenger of various reactive oxygen species (ROS). It has been shown to have a greater scavenging activity toward peroxyl radicals than β-carotene.[3][4] This is a critical function, as peroxyl radicals are key mediators of lipid peroxidation, a destructive process that can lead to cellular damage. Furthermore, this compound is more efficient at quenching singlet oxygen than β-carotene, which is attributed to its longer polyene chain.[2]

Inhibition of Lipid Peroxidation

A significant aspect of this compound's antioxidant capacity is its ability to inhibit lipid peroxidation. Studies have shown that its inhibitory effect on the formation of lipid peroxides in rat brain homogenate is stronger than that of α-tocopherol (a form of Vitamin E) at concentrations of 1µM and above.[4][5] This potent anti-peroxidative activity suggests that this compound could play a crucial role in protecting cellular membranes from oxidative damage.[4]

Cellular and In Vivo Protection Against Oxidative Stress

The protective effects of this compound against oxidative stress have been demonstrated in both cell culture and animal models. In cellular studies, this compound has been shown to protect against hydrogen peroxide (H₂O₂)-induced damage in liver cells.[6] In animal models, it has been found to ameliorate D-galactose-induced liver injury by reducing oxidative stress.[7][8] These findings highlight the potential of this compound to counteract oxidative damage at both the cellular and organismal levels.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been quantified using various standard assays. The following table summarizes key findings from the literature, providing a comparative perspective on its efficacy.

| Assay | Metric | Value | Comparison | Source |

| ABTS Radical Scavenging | IC₅₀ | 1.96 µM | - | [9] |

| DPPH Radical Scavenging | IC₅₀ | 9.38 µM | - | [9] |

| Peroxyl Radical Scavenging | Activity | Stronger than β-carotene | [3][4] | |

| Singlet Oxygen Quenching | Activity | More effective than β-carotene | [2] | |

| Lipid Peroxidation Inhibition | Activity | Stronger than α-tocopherol (at ≥1µM) | [3][4][5] | |

| Oxygen Radical Absorbance Capacity (ORAC) | Value | 3.9 | Higher than β-carotene (3.78) | [4] |

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species and modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

Direct Scavenging of Reactive Oxygen Species

The chemical structure of this compound, with its extended system of conjugated double bonds, allows it to effectively delocalize electrons and neutralize free radicals. This direct interaction with ROS is a primary mechanism by which it protects cells from oxidative damage.

Modulation of Key Signaling Pathways

This compound has been shown to influence several critical signaling pathways involved in the cellular response to oxidative stress and inflammation.

-

Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8] This enhances the cell's intrinsic antioxidant capacity.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its activation is often linked to oxidative stress. This compound has been shown to potentially ameliorate neuroinflammation through the Nrf2/NF-κB signaling pathways, suggesting an inhibitory effect on NF-κB activation.[9][10]

-

TLR4 Pathway: this compound can attenuate the inflammatory response by inhibiting the Toll-like receptor 4 (TLR4) pathway.[9] It has been demonstrated to reduce the expression of downstream inflammatory mediators such as MyD88 and TNF-α in LPS-induced inflammatory models.[9]

-

PI3K/Akt/mTOR Pathway: There is evidence to suggest that this compound may modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and response to stress.[11]

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex interactions described, the following diagrams have been generated using the DOT language.

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Caption: Inhibition of the TLR4/MyD88 inflammatory pathway by this compound.

Caption: Experimental workflow for assessing this compound's antioxidant properties.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's antioxidant properties.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [9]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound solutions (or a standard antioxidant like ascorbic acid) to the wells. A control well should contain the solvent instead of the antioxidant.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [9]

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The antioxidant capacity is measured by the ability of the sample to reduce the pre-formed blue-green ABTS•+, which is monitored by the decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add a small volume of the this compound solution at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cellular Oxidative Stress Models

1. H₂O₂-Induced Oxidative Damage in AML12 Cells: [7][10]

-

Cell Culture: Mouse hepatocyte cell line AML12 is cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Protocol:

-

Seed the AML12 cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to a specific concentration of H₂O₂ for a defined period (e.g., 2 hours).

-

Assess cell viability using assays such as MTT or CCK-8.

-

Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Analyze the activity of antioxidant enzymes (e.g., SOD, CAT, GSH-Px) in cell lysates.

-

Perform Western blot or RT-PCR to analyze the expression of proteins and genes related to antioxidant signaling pathways (e.g., Nrf2, HO-1).

-

Animal Models of Oxidative Stress

1. D-galactose-Induced Liver Injury in Mice: [7][8]

-

Animal Model: D-galactose is administered to mice (e.g., via subcutaneous injection) over a prolonged period (e.g., several weeks) to induce a state of accelerated aging and oxidative stress, particularly in the liver.

-

Protocol:

-

Acclimatize the mice and divide them into groups: control, D-galactose model, and D-galactose + this compound treatment groups (at various doses).

-

Administer D-galactose daily to the model and treatment groups.

-

Administer this compound (e.g., by oral gavage) to the treatment groups daily.

-

At the end of the experimental period, collect blood and liver tissue samples.

-

Analyze serum for markers of liver injury (e.g., ALT, AST).

-

Prepare liver homogenates to measure levels of oxidative stress markers (e.g., MDA) and the activity of antioxidant enzymes (e.g., SOD, GSH-Px).

-

Perform histological analysis of the liver tissue (e.g., H&E staining) to assess tissue damage.

-

Conduct Western blot and RT-PCR analysis on liver tissue to investigate the effects on signaling pathways like Nrf2/HO-1.

-

Molecular Biology Techniques

1. Western Blot Analysis: [7][10]

-

Principle: This technique is used to detect specific proteins in a sample of tissue or cells.

-

Protocol:

-

Extract total protein from cells or tissues using a lysis buffer.

-

Determine protein concentration using an assay like the Bradford or BCA assay.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1, p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

2. Real-Time Polymerase Chain Reaction (RT-PCR): [7][10]

-

Principle: This technique is used to measure the amount of a specific RNA, allowing for the quantification of gene expression.

-

Protocol:

-

Isolate total RNA from cells or tissues.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using the cDNA as a template, specific primers for the genes of interest (e.g., Nrf2, HO-1, NQO1), and a fluorescent dye (e.g., SYBR Green).

-

Monitor the amplification of the DNA in real-time.

-

Calculate the relative gene expression levels using a method like the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin).

-

Extraction and Quantification of this compound

1. Extraction from Yeast: [12]

-

Yeast biomass is harvested by centrifugation.

-

Cells are disrupted (e.g., using mechanical methods or enzymatic lysis).

-

Carotenoids are extracted using organic solvents such as acetone, methanol, or a hexane-acetone mixture.

-

The extract is washed and concentrated.

2. Quantification: [13]

-

The concentration of this compound in the extract can be determined spectrophotometrically by measuring the absorbance at its maximum absorption wavelength (around 494-514 nm, depending on the solvent) and using its specific absorption coefficient.

-

High-Performance Liquid Chromatography (HPLC) is used for more precise quantification and to separate this compound from other carotenoids.

Conclusion

This compound stands out as a xanthophyll with exceptionally strong antioxidant properties. Its ability to directly scavenge free radicals, inhibit lipid peroxidation, and quench singlet oxygen, often more effectively than benchmark antioxidants, underscores its potential. Furthermore, its mechanism of action is multifaceted, involving the modulation of key cellular signaling pathways such as Nrf2/HO-1, NF-κB, and TLR4. This allows this compound to not only neutralize existing oxidative threats but also to bolster the cell's own defense systems and mitigate inflammatory responses. The comprehensive data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress and inflammation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. Torulene and this compound: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Determination of the Molecular Mechanism of this compound against Hepatic Oxidative Damage by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Oxidative Activity in Vitro and d-Galactose-Induced Liver Injury via the Nrf2/HO-1 Signaling Pathway in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Torularhodin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Torularhodin, a carotenoid pigment of microbial origin. It also delves into its significant biological activities and the experimental protocols used for its study, making it a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound (3′,4′-Didehydro-β,ψ-caroten-16′-oic acid) is a xanthophyll carotenoid produced by various red yeasts, such as those from the Rhodotorula, Sporobolomyces, and Sporidiobolus genera.[1][2] It is distinguished by a terminal carboxylic acid group, which confers polar properties, and a long polyene chain responsible for its characteristic red color and potent antioxidant activity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 514-92-1 | [3] |

| Molecular Formula | C₄₀H₅₂O₂ | [3][4][5] |

| Molecular Weight | 564.84 g/mol | [3][4][5] |

| Appearance | Fine dark purple needles | [3] |

| Melting Point | 210-212 °C (with some decomposition) | [3] |

| 214 °C | [5][6] | |

| Solubility | Freely Soluble: Carbon disulfide, Chloroform, Pyridine | [3] |

| Less Soluble: Ether, Benzene, Hot ethanol | [3] | |

| Sparingly Soluble: Methanol | [3] | |

| Practically Insoluble: Petroleum ether | [3] | |

| Storage | Store at < -15°C under inert gas (Nitrogen), protected from light. | [5] |

Table 2: Spectral Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λmax in nm) | Source(s) |

| Carbon Disulfide (CS₂) | 582, 541, 502 | [3] |

| Methanol | 529, 493, 460 | [3] |

| Chloroform | 514 | [7] |

| Acetone | 494 | [7] |

| n-hexane/ethanol (1/1, v/v) | 499 | [7] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.[1][8] Its antioxidant capacity is particularly noteworthy, reported to be more efficient than β-carotene in scavenging reactive oxygen species (ROS) like hydrogen peroxide and singlet oxygen.[9][10]

Key biological activities include:

-

Antioxidant Activity: Protects against oxidative stress and damage.[2][11]

-

Anti-inflammatory Effects: Modulates key inflammatory pathways.[12][13]

-

Anticancer Properties: Induces apoptosis in cancer cells, with demonstrated efficacy against prostate cancer models.[14][15][16]

-

Antimicrobial Activity: Shows efficacy against various human pathogenic microbial strains.[10][17]

-

Pro-vitamin A Activity: Possesses the necessary structural features to act as a precursor to vitamin A.[2]

The therapeutic effects of this compound are mediated through its interaction with several key cellular signaling pathways.

This compound has been shown to alleviate hepatic dyslipidemia and inflammation by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. This activation up-regulates genes involved in fatty acid β-oxidation and cholesterol excretion, thereby reducing lipid accumulation and inflammation.[12]

Additionally, this compound can inhibit the Toll-like Receptor 4 (TLR4) inflammatory pathway. By reducing the expression of TLR4 and its downstream signaling molecule MyD88, it attenuates the inflammatory response in cells.[13]

The antioxidant effects of this compound are linked to the Nrf2/HO-1 signaling pathway . It promotes the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[11]

This compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (including caspase-3, -8, and -9), executing the apoptotic cell death program.[14][16]

Experimental Protocols

This compound is an intracellular pigment that requires cell disruption for efficient extraction.[2] Various methods have been developed, often involving organic solvents or supercritical fluid extraction.[2][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. scielo.br [scielo.br]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 514-92-1 | FT57831 | Biosynth [biosynth.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. mdpi.com [mdpi.com]

- 8. A New Method for Selective Extraction of this compound from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Antioxidant and Antimicrobial Activities of Torular...: Ingenta Connect [ingentaconnect.com]

- 11. This compound Ameliorates Oxidative Activity in Vitro and d-Galactose-Induced Liver Injury via the Nrf2/HO-1 Signaling Pathway in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Alleviates Hepatic Dyslipidemia and Inflammations in High-Fat Diet-Induced Obese Mice via PPARα Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on the Cellular Anti-Inflammatory Effect of this compound Produced by Sporidiobolus pararoseus ZQHL Isolated from Vinegar Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anti-microbial, anti-oxidant, and anti-breast cancer properties unraveled in yeast carotenoids produced via cost-effective fermentation technique utilizing waste hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The suppression of torulene and this compound treatment on the growth of PC-3 xenograft prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Crimson Carotenoid: A Technical Guide to the Discovery, History, and Isolation of Torularhodin

Introduction

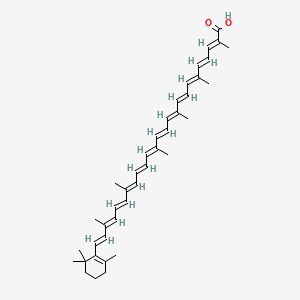

Torularhodin is a red, fat-soluble tetraterpenoid pigment, a member of the carotenoid family, specifically classified as a xanthophyll due to its oxygen-containing structure.[1] Synthesized by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera, it has garnered significant attention from the scientific community.[2][3][4] This interest is primarily due to its potent antioxidant, antimicrobial, and potential anti-cancer properties, which position it as a high-value compound for applications in the pharmaceutical, nutraceutical, food, and cosmetic industries.[2][4][5] Unlike the more common carotenoids such as β-carotene and lycopene, this compound is distinguished by a terminal carboxylic acid group, a feature that imparts unique polarity and biological activity.[6][7]

This technical guide provides an in-depth exploration of this compound, tracing its journey from initial discovery to modern isolation techniques. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its biosynthesis and extraction workflows.

Discovery and Historical Context

The first indications of this compound's existence emerged from early studies on microbial pigments. The initial reports confirming the presence of its precursor, torulene, and this compound itself in the cells of microorganisms date back to the 1930s and 1940s.[2][3][4] In 1946, Bonner and his colleagues specifically identified torulene in the red yeast Rhodotorula rubra.[2] For many decades, these compounds remained relatively understudied compared to other nutraceutical carotenoids like β-carotene and astaxanthin.[6]

However, the last few decades have seen a surge in research, driven by a growing demand for natural, biologically active compounds.[2][4] Studies have increasingly focused on yeast genera such as Rhodotorula, Sporobolomyces, Rhodosporidium, and Cystofilobasidium as the most significant producers of this compound.[2] The realization of its superior antioxidant capacity, even exceeding that of β-carotene in scavenging certain reactive oxygen species, has solidified its status as a compound of significant industrial and therapeutic potential.[5][7]

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical characteristics is fundamental for designing effective isolation and purification strategies. Its unique molecular structure dictates its solubility, polarity, and spectral properties.

| Property | Value | Reference |

| Molecular Formula | C40H52O2 | [8][9] |

| Molecular Weight | 564.8 g/mol | [8][9] |

| CAS Number | 514-92-1 | [8] |

| Classification | Xanthophyll (C40 Isoprenoid) | [1][8] |

| Appearance | Dark pink/red crystalline solid | [5][7] |

| Key Structural Feature | Terminal carboxylic acid group | [6][7] |

| Absorption Maxima (λmax) | Varies by solvent: ~494 nm in acetone, different in chloroform. | [10] |

| Extinction Coefficient (E 1% 1cm) | 3342 in chloroform | [10] |

Biosynthesis Pathway

This compound synthesis in yeasts follows the general mevalonate pathway for isoprenoid biosynthesis, branching off at the C40 level. The process begins with the formation of geranylgeranyl pyrophosphate (GGPP), which is the precursor to all carotenoids.[3][11] γ-carotene serves as a critical branch point, acting as a precursor for both β-carotene (via a second cyclization) and torulene.[6][11] this compound is then formed through the subsequent hydroxylation and oxidation of torulene.[3][11]

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process involving microbial cultivation, cell disruption, extraction, and purification. The choice of method at each stage significantly impacts the final yield and purity.

Microbial Cultivation and Biomass Production

-

Microorganism : Strains of Rhodotorula sp. (e.g., R. mucilaginosa, R. rubra) or Sporidiobolus pararoseus are commonly used.[2][6][12]

-

Culture Media : A common medium is YPD (Yeast Extract, Peptone, Dextrose).[5] Mineral synthetic media, such as MS medium containing glucose, yeast extract, and various salts, are also effective.[13][14]

-

Fermentation Conditions : Aerobic cultivation is essential.[2] Key parameters to control in a bioreactor include:

-

Harvesting : After 72-96 hours of cultivation, the yeast biomass is harvested from the culture broth, typically by centrifugation (e.g., 8000 rpm).[15]

Cell Disruption (Lysis)

The robust yeast cell wall must be disrupted to release the intracellular carotenoids.

-

Thermal Acid Treatment : Considered a highly appropriate method for total carotenoid release.[10][14]

-

Saponification : Involves adding a potassium hydroxide-methyl alcohol solution to the biomass. This can also help in separating acidic components.[15]

-

Mechanical Methods : High-pressure homogenization or bead milling can be effective but may generate heat, risking pigment degradation.

-

Enzymatic Lysis : Ultrasound-assisted enzymatic lysis is another explored option.[14]

Extraction Protocols

This is the most common laboratory-scale method.[10]

-

Initial Extraction : The disrupted, wet, or dried biomass is extracted with a polar solvent like acetone or ethanol to pull the pigments out of the cellular matrix.[12][15]

-

Phase Separation : A nonpolar solvent, typically n-hexane or petroleum ether, is added to the initial extract.[15] The mixture is agitated, and upon settling, the carotenoids partition into the upper, nonpolar hexane layer, while more polar impurities remain in the aqueous-acetone phase.[15]

-

Washing : The pigmented hexane layer is washed with distilled water to remove residual polar solvents.[15]

A modern, "green" technique that uses supercritical CO₂ as a solvent, avoiding toxic organic solvents.[5][13] It is particularly effective for separating non-polar compounds.[13]

-

Step 1 (Apolar Carotenoid Removal) : Dried, lysed biomass is subjected to supercritical CO₂ (e.g., 40°C, 300 bar) without a co-solvent.[5][13] This selectively extracts the non-polar carotenoids like β-carotene and torulene.[13]

-

Step 2 (this compound Extraction) : The residual biomass is then extracted again with supercritical CO₂, but this time with the addition of a polar co-solvent like ethanol.[5][13] The ethanol modifies the polarity of the supercritical fluid, allowing for the efficient and selective extraction of the more polar this compound.[13] This method has been shown to achieve purities of over 95%.[5]

Purification and Quantification

-

Purification :

-

Alkaline Extraction : Due to its acidic carboxyl group, this compound can be selectively separated from a hexane extract by washing with an alkaline methanol solution (e.g., 0.1 N methanolic KOH).[15] The this compound salt moves into the polar methanolic phase, leaving neutral carotenoids in the hexane.

-

Silica Column Chromatography : This is a standard method for purification. A concentrated extract is loaded onto a silica gel column.[10][12]

-

Non-polar carotenoids (β-carotene, torulene) are eluted first using non-polar solvents like n-hexane and diethyl ether.[10]

-

The more polar this compound is retained more strongly and is subsequently eluted using a more polar solvent system, such as a mixture of methanol, acetone, and hexane or acetic acid-ethyl ether.[10][15]

-

-

-

Quantification :

-

UV-Vis Spectrophotometry : A rapid method for estimating concentration. The absorbance of the purified solution is measured at its λmax, and the concentration is calculated using the Beer-Lambert law with a known extinction coefficient.[10][15]

-

High-Performance Liquid Chromatography (HPLC) : The gold standard for accurate separation, identification, and quantification. It provides precise measurements of purity and the concentration of individual carotenoids in a mixture.[10][12]

-

Comparative Overview of Isolation Techniques

| Method | Key Principle | Advantages | Disadvantages | Purity Achieved |

| Solvent Extraction with Column Chromatography | Differential solubility and polarity of carotenoids in various organic solvents.[10][15] | Simple, well-established, effective at lab scale.[10] | Time-consuming, requires large volumes of potentially toxic organic solvents.[10] | Dependent on optimization, can be high. |

| Supercritical Fluid Extraction (CO₂-SFE) | Selective extraction using CO₂ as a tunable solvent, modified with a co-solvent for polarity.[5][13] | Environmentally friendly, non-toxic, highly selective, yields high-purity product.[5][13] | High initial equipment cost, requires specialized knowledge. | >95-97%[5] |

General Experimental Workflow

The logical flow from raw microbial culture to purified this compound involves several sequential stages, each critical for the final outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Torulene and this compound: "new" fungal carotenoids for industry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C40H52O2 | CID 5281248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 514-92-1 | FT57831 | Biosynth [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A New Method for Selective Extraction of this compound from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Torularhodin in Rhodotorula: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torularhodin, a C40 carotenoid with a distinctive terminal carboxylic acid group, is a prominent secondary metabolite in various species of the red yeast Rhodotorula. Beyond imparting the characteristic reddish-pink hue to these oleaginous yeasts, this compound plays a crucial biological role, primarily as a potent antioxidant. This technical guide delves into the multifaceted functions of this compound in Rhodotorula, detailing its biosynthesis, the signaling pathways that regulate its production, and its quantitative significance. Furthermore, this document provides comprehensive experimental protocols for the study of this fascinating molecule, aimed at facilitating further research and its potential applications in biotechnology and pharmacology.

Introduction

The genus Rhodotorula encompasses a group of pigmented basidiomycetous yeasts renowned for their ability to synthesize a variety of valuable compounds, including lipids and carotenoids.[1] Among the carotenoids produced, this compound (C₄₀H₅₂O₂) stands out due to its unique chemical structure and significant biological activities.[2][3] Structurally, it possesses a long polyene chain with 13 conjugated double bonds and a terminal carboxylic acid group, which contributes to its strong antioxidant properties.[2][4] This document provides an in-depth examination of the biological significance of this compound within its producing organism, Rhodotorula.

Biological Functions of this compound

The primary and most well-documented biological role of this compound in Rhodotorula is its function as a protective agent against environmental stressors, particularly oxidative and light-induced damage.

Antioxidant Activity

This compound is a powerful antioxidant, exhibiting superior radical scavenging activity compared to other carotenoids like β-carotene.[5] Its extended system of conjugated double bonds and the presence of a carboxylic acid group are believed to be responsible for its potent ability to neutralize reactive oxygen species (ROS).[2][5]

-

Singlet Oxygen Quenching: this compound is an efficient quencher of singlet oxygen (¹O₂), a highly reactive and damaging ROS. Studies have shown that it is more effective at quenching singlet oxygen than β-carotene.[4][6] This is a critical protective mechanism, especially under conditions of high light exposure which can lead to the formation of ¹O₂.

-

Peroxyl Radical Scavenging: this compound also demonstrates strong activity in scavenging peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[7]

Photoprotection

Rhodotorula species are often found in environments with high solar radiation. This compound, along with other carotenoids, acts as a photoprotective pigment, shielding the yeast cells from the harmful effects of UV radiation.[8] Increased production of this compound is observed in response to light exposure, suggesting its direct role in mitigating photodamage.[9]

Other Potential Roles

Emerging research suggests that this compound may have additional biological functions, including antimicrobial and anti-cancer properties.[10] However, its primary role within the yeast cell appears to be centered around stress mitigation.

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a common route for isoprenoid biosynthesis in eukaryotes.[11][12] The pathway culminates in the production of various carotenoids, with this compound being a terminal product in many Rhodotorula species.

The key steps in the latter part of the carotenoid biosynthesis pathway leading to this compound are:

-

Geranylgeranyl pyrophosphate (GGPP) serves as the C20 precursor.

-

Two molecules of GGPP are condensed to form phytoene , the first C40 carotenoid, a reaction catalyzed by phytoene synthase (encoded by the crtYB gene).

-

A series of desaturation reactions, catalyzed by phytoene desaturase (encoded by the crtI gene), convert phytoene to lycopene .

-

Lycopene is then cyclized to form γ-carotene .

-

γ-carotene is a critical branch point, leading to the synthesis of both β-carotene and torulene .[13]

-

Finally, torulene undergoes hydroxylation and oxidation to form This compound .[13]

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated in response to environmental cues, primarily oxidative stress and light.

Oxidative Stress Response

Exposure to exogenous ROS, such as hydrogen peroxide (H₂O₂), or conditions that promote endogenous ROS production, leads to a significant upregulation of this compound biosynthesis.[14][15] This response is mediated by a complex signaling network that senses the redox state of the cell and activates the expression of carotenogenic genes. Transcriptomic analyses have revealed that genes such as crtI and crtYB are significantly upregulated under oxidative stress.[16] It is hypothesized that ROS may act as signaling molecules, triggering a cascade that leads to the activation of stress-responsive transcription factors.[15]

Light-Induced Carotenogenesis

Light, particularly in the blue region of the spectrum, is a potent inducer of carotenoid biosynthesis in Rhodotorula.[9] While the specific photoreceptors in Rhodotorula have not been definitively identified, it is likely that flavin-based photoreceptors, such as cryptochromes or phototropins, are involved, similar to other fungi.[17][18] Upon light absorption, these photoreceptors would initiate a signaling cascade, potentially involving MAPK pathways, leading to the activation of transcription factors that bind to the promoter regions of carotenogenic genes.[19][20]

Quantitative Data on this compound Production

The production of this compound varies significantly among different Rhodotorula species and strains, and is heavily influenced by cultivation conditions.

Table 1: this compound Production in Rhodotorula Species under Different Conditions

| Rhodotorula Species | Carbon Source | Other Conditions | This compound Yield (µg/g DCW) | Total Carotenoids (µg/g DCW) | Reference |

| R. mucilaginosa | Glucose | - | 50.5 ± 3.0 | 121.3 ± 7.0 | |

| R. mucilaginosa | Glycerol | - | 32.0 ± 1.0 | - | [2] |

| R. mucilaginosa | Xylose | - | 17.4 ± 1.0 | - | [2] |

| R. glutinis | Glucose | White light irradiation | 142 (14.2 mg/100g) | - | |

| R. aurantiaca | - | Stationary phase | 130 | - | [6] |

| R. glutinis ZHK | - | 0.75 M NaCl | - | 5410 (5.41 mg/L) | [16] |

Table 2: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Comments | Reference |

| DPPH | 9.38 | - | [21] |

| ABTS | 1.96 | - | [21] |

| Singlet Oxygen Quenching | More effective than β-carotene | - | [6] |

Experimental Protocols

Cultivation of Rhodotorula for this compound Production

Medium Composition (MMS Medium):

-

Glucose: 10 g/L

-

(NH₄)₂SO₄: 2 g/L

-

KH₂(PO₄): 2 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Yeast extract: 1 g/L

-

Adjust pH to 5.0-6.0

Extraction of Carotenoids

Method 1: Thermal Acid Treatment [2]

-

Resuspend yeast cells in 2 M HCl to a density of approximately 10 g/L.

-

Stir at 65°C for 35 minutes.

-

Cool the sample on ice and wash with distilled water to neutralize.

-

Resuspend the cell debris in absolute ethanol (approx. 10 g/L) and vortex thoroughly.

-

Add an equal volume of n-hexane and vortex to extract the carotenoids.

-

Centrifuge (e.g., 3,000 x g, 5 min) to separate the phases and collect the upper hexane layer containing the carotenoids.

Method 2: Solvent Extraction with DMSO and Acetone [8]

-

To 0.1 g of dry cell biomass, add 2 mL of DMSO.

-

Vortex and incubate at 55°C for 1 hour.

-

Add 5 mL of acetone and vortex.

-

Centrifuge to pellet the cell debris and collect the supernatant.

-

Repeat the acetone extraction until the cell pellet is colorless.

-

Pool the supernatants for further analysis.

Quantification of this compound

6.3.1. Spectrophotometric Quantification

-

Evaporate the solvent from the carotenoid extract and redissolve in a known volume of chloroform.

-

Measure the absorbance at the maximum absorption wavelength for this compound in chloroform (~514 nm).[2]

-

Calculate the concentration using the Beer-Lambert law and the absorption coefficient (E1% 1cm = 3342 for this compound in chloroform).[2]

6.3.2. HPLC Analysis [2]

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile/water (9:1, v/v) (A) and ethyl acetate (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at the maximum absorption wavelength of this compound (~490-500 nm).[12][16]

-

Quantification: Use a standard curve of purified this compound.

Antioxidant Activity Assays

6.4.1. DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.2 mM).

-

Prepare different concentrations of the this compound extract in methanol.

-

Mix the this compound solution with the DPPH solution (e.g., 0.1 mL of extract and 3.9 mL of DPPH solution).

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515 nm.

-

Calculate the percentage of scavenging activity relative to a control without the antioxidant.

6.4.2. Singlet Oxygen Quenching Assay [11]

This assay typically involves the use of a singlet oxygen generator (e.g., a photosensitizer like rose bengal or an endoperoxide) and a probe that reacts with singlet oxygen, leading to a measurable change (e.g., a decrease in fluorescence or absorbance of a compound like 2,5-diphenyl-3,4-benzofuran, DPBF). The rate of quenching by the carotenoid is determined by monitoring the change in the probe's signal in the presence and absence of the carotenoid.

Conclusion and Future Perspectives

This compound is a key multifunctional metabolite in Rhodotorula, providing essential protection against oxidative and photic stress. Its potent antioxidant properties make it a molecule of significant interest for applications in the food, cosmetic, and pharmaceutical industries. The elucidation of its biosynthetic and regulatory pathways opens up avenues for metabolic engineering to enhance its production in Rhodotorula. The detailed experimental protocols provided in this guide are intended to standardize methodologies and encourage further research into the biological roles and potential applications of this remarkable carotenoid. Future studies should focus on identifying the specific photoreceptors and transcription factors involved in regulating its biosynthesis to enable more targeted genetic manipulation for improved yields.

References

- 1. Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production [frontiersin.org]

- 3. Transcriptome Analysis on Key Metabolic Pathways in Rhodotorula mucilaginosa Under Pb(II) Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multi-omics metabolism analysis on irradiation-induced oxidative stress to Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Four Inducible Promoters for Controlled Gene Expression in the Oleaginous Yeast Rhodotorula toruloides [frontiersin.org]

- 7. Current Advances in Carotenoid Production by Rhodotorula sp. [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Insights into genomics and gene expression of oleaginous yeasts of the genus Rhodoturula | SLU publication database (SLUpub) [publications.slu.se]

- 10. Biosynthetic Pathway of Carotenoids in Rhodotorula and Strategies for Enhanced Their Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Mechanism of H₂O₂-induced oxidative stress regulating viability and biocontrol ability of Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tripping the Light Fantastic: Blue-Light Photoreceptors as Examples of Environmentally-Modulated Protein:Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Blue-light receptors — Experimentelle Biophysik [biologie.hu-berlin.de]

- 18. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Function and regulation in MAPK signaling pathways: lessons learned from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Regulation of Carotenoid Biosynthesis in Photosynthetic Organs - PubMed [pubmed.ncbi.nlm.nih.gov]

Torularhodin vs. Torulene: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key distinctions between two closely related carotenoids, torularhodin and torulene. Both microbial pigments are gaining significant interest in the pharmaceutical and nutraceutical industries due to their potent biological activities. This document outlines their fundamental biochemical and physicochemical properties, biosynthetic pathways, and detailed experimental protocols for their analysis, offering a valuable resource for ongoing research and development.

Core Physicochemical and Biological Properties: A Comparative Analysis

This compound and torulene share a common carotenoid backbone but differ significantly in their terminal functional group, which profoundly influences their physicochemical properties and biological activities. This compound is distinguished by a terminal carboxylic acid group, rendering it more polar than the hydrocarbon torulene.[1][2] This structural variance impacts their solubility, antioxidant capacity, and potential applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and torulene, facilitating a direct comparison of their properties.

| Property | This compound | Torulene | Reference(s) |

| Molecular Formula | C₄₀H₅₂O₂ | C₄₀H₅₄ | [3][4] |

| Molecular Weight | 564.8 g/mol | 534.9 g/mol | [3][4] |

| Structure | Carboxylic acid derivative of torulene | Hydrocarbon carotenoid | [1][2] |

| Polarity | More polar | Less polar | [1][5] |

| Solubility | More soluble in polar organic solvents | More soluble in non-polar organic solvents | [1][2][5] |

| Absorption Maxima (in Petroleum Ether) | 465, 492, 523 nm | 460, 484, 518 nm | [3] |

| Antioxidant Activity (ORAC) | 3.9 | 2.77 | [3] |

| Provitamin A Activity | Yes | Yes | [1][2] |

Biosynthetic Pathway

This compound and torulene are synthesized in various microorganisms, particularly in red yeasts of the genera Rhodotorula and Sporobolomyces.[3] Their biosynthesis follows the general carotenoid pathway, diverging at the cyclization of lycopene. A key intermediate, γ-carotene, serves as the branch point for the synthesis of both β-carotene and torulene.[6] Torulene is subsequently oxidized to form this compound.[6]

The following diagram illustrates the biosynthetic pathway from Geranylgeranyl pyrophosphate (GGPP) to this compound.

Experimental Protocols

Accurate analysis of this compound and torulene requires robust and validated experimental protocols for their extraction, separation, and quantification. The following sections provide detailed methodologies commonly employed in the research of these carotenoids.

Extraction of this compound and Torulene from Yeast

This protocol outlines a common method for extracting carotenoids from red yeast, such as Rhodotorula sp.

Materials:

-

Yeast cell pellet

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

n-Hexane

-

Distilled water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Spectrophotometer

Procedure:

-

Cell Lysis: To 1 g of wet yeast biomass, add 2 mL of DMSO. Vortex for 1 minute and incubate at 55°C for 15 minutes.[7] This step helps to permeabilize the yeast cell wall.

-

Solvent Extraction: Add 5 mL of acetone to the DMSO-treated cells and vortex thoroughly.[8]

-

Phase Separation: Add 5 mL of n-hexane and 5 mL of distilled water to the mixture. Vortex vigorously to ensure thorough mixing and partitioning of the carotenoids into the hexane layer.

-

Collection of Carotenoid Extract: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases. The upper hexane layer, which contains the carotenoids, will be brightly colored.

-

Repeated Extraction: Carefully collect the upper hexane layer. Repeat the extraction process (steps 2-4) on the remaining pellet until the pellet becomes colorless to ensure complete recovery of the carotenoids.

-

Pooling and Drying: Pool all the collected hexane fractions. The solvent can be evaporated under a stream of nitrogen gas to concentrate the carotenoid extract.

-

Quantification: Resuspend the dried extract in a known volume of hexane or ethanol for spectrophotometric quantification or HPLC analysis.

The following diagram illustrates the general workflow for carotenoid extraction from yeast.

HPLC-DAD Analysis of this compound and Torulene

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the preferred method for the separation and quantification of this compound and torulene.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water/Methanol (e.g., 20:80, v/v)

-

Solvent B: Acetone/Methanol (e.g., 60:40, v/v)

-

-

Gradient Program: A linear gradient from 100% Solvent A to 100% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Diode-array detector monitoring at the respective absorption maxima of torulene (~484 nm) and this compound (~492 nm).

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: The extracted carotenoids (from section 3.1) are dissolved in a suitable solvent (e.g., acetone or the initial mobile phase) and filtered through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound and torulene of known concentrations to generate a calibration curve.

-

Chromatographic Run: Inject the sample and standards into the HPLC system and run the gradient program.

-

Identification and Quantification: Identify the peaks corresponding to this compound and torulene based on their retention times and characteristic UV-Vis spectra obtained from the DAD. Quantify the compounds by comparing their peak areas to the calibration curves of the standards.

Key Differences in Biological Activity

The structural disparity between this compound and torulene directly translates to differences in their biological activities.

-

Antioxidant Activity: this compound generally exhibits stronger antioxidant activity than torulene.[3] This is attributed to its terminal carboxylic acid group, which can participate in radical scavenging reactions, in addition to the quenching ability of the conjugated polyene chain.[9] One study reported an ORAC value of 3.9 for this compound compared to 2.77 for torulene.[3]

-

Provitamin A Activity: Both this compound and torulene possess a β-ionone ring, a prerequisite for provitamin A activity.[1][2] Upon ingestion, these carotenoids can be enzymatically cleaved to yield retinal, a form of vitamin A.

-

Other Potential Applications: Both compounds have been investigated for various other health benefits, including anti-inflammatory and anti-cancer properties.[3] The increased polarity of this compound may influence its bioavailability and tissue distribution, which is a critical consideration in drug development.

Conclusion

This compound and torulene, while structurally similar, present a fascinating case study in how a single functional group modification can significantly alter the physicochemical and biological properties of a molecule. The presence of the carboxylic acid in this compound enhances its polarity and antioxidant capacity compared to torulene. Understanding these core differences is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of these microbial carotenoids. The detailed experimental protocols provided herein offer a solid foundation for the accurate and reliable analysis of these promising natural compounds. Further research into their mechanisms of action and in vivo efficacy will undoubtedly pave the way for their application in various health and wellness sectors.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Torulene and this compound: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cetjournal.it [cetjournal.it]

- 8. Isolation, Identification of Carotenoid-Producing Rhodotorula sp. from Marine Environment and Optimization for Carotenoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Provitamin A Activity of Torularhodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Torularhodin, a C40 carotenoid pigment synthesized by various red yeasts, is gaining attention for its significant antioxidant properties and potential as a precursor to vitamin A. This document provides a comprehensive technical overview of the provitamin A activity of this compound, consolidating current knowledge on its biosynthesis, chemical properties, metabolic conversion, and the experimental evidence supporting its role as a provitamin A carotenoid. Detailed experimental protocols and structured data are presented to facilitate further research and development in the fields of nutrition, pharmacology, and biotechnology.

Introduction

This compound is a natural carotenoid pigment responsible for the characteristic red-orange hue of yeasts belonging to genera such as Rhodotorula, Sporobolomyces, and Sporidiobolus.[1][2][3] Structurally, it is a tetraterpenoid with a molecular formula of C40H52O2.[4][5] Beyond its function as a natural colorant, this compound exhibits potent biological activities, including strong antioxidant, anti-inflammatory, and anticancer properties.[2][6][7] A key area of interest is its provitamin A activity, defined by its potential to be metabolically converted to vitamin A (retinol) in the body. This is attributed to the presence of an unsubstituted β-ionone ring in its structure, a prerequisite for enzymatic cleavage into retinal.[2][6] This guide delves into the core scientific principles and evidence underlying the provitamin A activity of this compound.

Chemical Structure and Properties

This compound's biological function is intrinsically linked to its unique chemical structure.

-

CAS Name: 3′,4′-Didehydro-β,ψ-caroten-16′-oic acid[4]

-

Key Structural Features:

-

β-ionone Ring: It possesses one β-ionone ring, which is the essential moiety for recognition by the vitamin A-converting enzyme.[8]

-

Extended Polyene Chain: A long system of conjugated double bonds is responsible for its red color and significant antioxidant capacity, which is reportedly greater than that of β-carotene.[2][8]

-

Terminal Carboxylic Acid Group: This functional group makes this compound one of the few naturally occurring acidic carotenoids, imparting slightly more polar properties compared to carotenes like torulene or β-carotene.[2][9]

-

The structural similarity to β-carotene, particularly the presence of the β-ionone ring, forms the theoretical basis for its provitamin A activity.[6]

Biosynthesis of this compound

This compound is synthesized in red yeasts via the mevalonate pathway, branching off from the synthesis of other carotenoids like β-carotene. The pathway originates from geranylgeranyl pyrophosphate (GGPP).

-

Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene.

-

Desaturation: Phytoene undergoes a series of desaturation steps, catalyzed by phytoene desaturase, to form lycopene.

-

Cyclization: Lycopene is cyclized at one end by lycopene cyclase to produce γ-carotene. This step represents a critical branch point in the pathway.

-

Formation of Torulene: γ-carotene serves as the direct precursor to torulene.[1][10]

-

Oxidation to this compound: Torulene is then hydroxylated and subsequently oxidized to form this compound, which involves the formation of the terminal carboxylic acid group.[1][2]

Caption: Biosynthesis pathway of this compound from GGPP in yeast.

Metabolic Conversion to Vitamin A

The conversion of provitamin A carotenoids into vitamin A is a crucial metabolic process. The central enzyme in this pathway is β-carotene 15,15'-dioxygenase (BCO1), primarily found in the intestinal mucosa.[11][12]

-

Enzymatic Cleavage: BCO1 recognizes and cleaves carotenoids containing at least one unsubstituted β-ionone ring at the central 15,15' double bond.

-

Formation of Retinal: The cleavage of a provitamin A carotenoid yields retinal (retinaldehyde). In the case of this compound, this cleavage would theoretically produce one molecule of retinal and a C19-apocarotenoid.

-

Reduction to Retinol: Retinal is then reduced to retinol (vitamin A) by retinaldehyde reductases.[13][14]

-

Esterification and Storage: Retinol can be esterified to form retinyl esters, the primary storage form of vitamin A in the liver.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Torulene and this compound: "new" fungal carotenoids for industry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | C40H52O2 | CID 5281248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A New Method for Selective Extraction of this compound from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Enzymatic conversion of torulene and torularhodine into retinal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. RETINOID METABOLISM AND CONVERSION OF RETINOL TO DEHYDRORETINOL IN THE CRAYFISH (PROCAMBARUS CLARKII) RETINA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Retinoids and Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of retinoid metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Torularhodin as a natural food colorant

An In-depth Technical Guide to Torularhodin as a Natural Food Colorant

Introduction

This compound is a natural red carotenoid pigment belonging to the xanthophyll group, produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera.[1][2][3] Unlike more common carotenoids such as β-carotene and lycopene, this compound possesses a terminal carboxylic acid group, which imparts slightly more polar properties.[4][5] This C40 tetraterpenoid has garnered significant interest from the food, cosmetic, and pharmaceutical industries due to its potent biological activities and potential to serve as a natural alternative to synthetic colorants.[3][4]

The demand for natural food additives is rising due to growing consumer concerns over the safety of synthetic compounds.[6] this compound's vibrant rosy-red color, coupled with its strong antioxidant, antimicrobial, and pro-vitamin A activities, positions it as a high-value functional ingredient.[3][4][7] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, production, extraction, and quantification, as well as its biological functions and the experimental protocols used to characterize it.

Biochemistry and Biosynthesis

This compound (3′,4′-didehydro-β,ψ-caroten-16′-oic acid) is structurally characterized by a β-ionone ring connected to a long polyene chain of conjugated double bonds, terminating in a carboxylic acid group.[5] This extensive system of thirteen conjugated double bonds is responsible for its characteristic color and high antioxidant activity.[3][4]

The biosynthesis of this compound in yeasts follows the general carotenoid pathway, starting from geranylgeranyl pyrophosphate (GGPP).[3][8] The pathway diverges from the synthesis of β-carotene at the level of γ-carotene. While the cyclization of both ends of the lycopene molecule leads to β-carotene, the cyclization of only one end produces γ-carotene. This compound then serves as a direct precursor to torulene, which is subsequently oxidized to form this compound.[4][5] The key enzymes in this specific branch include a bifunctional lycopene cyclase/phytoene synthase (encoded by crtYB) and a phytoene desaturase (crtI).[3][8]

Production, Extraction, and Quantification

Microbial Production

This compound is primarily produced via fermentation of red yeasts, such as Rhodotorula glutinis, Rhodotorula mucilaginosa, and Sporobolomyces ruberrimus.[2][4] Production yields are highly dependent on the microbial strain and cultivation conditions. Factors including carbon and nitrogen sources, temperature, pH, and light exposure can significantly influence both the total carotenoid content and the relative proportion of this compound.[4][9][10] For instance, higher temperatures may favor this compound synthesis over torulene and β-carotene.[4] Additionally, oxidative stress, induced by agents like H₂O₂ or weak white light, has been shown to enhance this compound production, suggesting its role as a protective antioxidant for the yeast cells.[4][11]

Extraction and Purification

Being an intracellular pigment, the recovery of this compound requires effective cell disruption followed by extraction and purification. The overall process involves several key stages, from cultivation to obtaining a purified final product.

Common extraction methods involve the use of organic solvents like acetone, hexane, methanol, and chloroform, often in mixtures.[1][6] More advanced and environmentally friendly techniques such as supercritical CO₂ (SFE-CO₂) extraction are being developed.[1][12] A two-step SFE-CO₂ process can selectively isolate non-polar carotenoids first, followed by the extraction of the more polar this compound using ethanol as a co-solvent, achieving purities up to 97.9%.[1] Purification is typically achieved using column chromatography with a silica stationary phase.[6][13]

Quantification

This compound content can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][14] For rapid spectroscopic measurement, the absorption coefficient (E1% 1cm) of this compound dissolved in chloroform has been determined to be 3342.[6] HPLC provides more accurate quantification and allows for the separation and identification of different carotenoids in a mixture.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 494 nm | Acetone | [6] |

| ~494 nm | n-hexane/ethanol (1/1, v/v) | [6] | |

| Absorption Coefficient (E1% 1cm) | 3342 | Chloroform | [6] |

Table 2: Antioxidant Activity of this compound

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | 9.38 µM | [15] |

| ABTS Radical Scavenging | IC₅₀ | 1.96 µM | [15] |

| General Antioxidant Activity | Initial Activity | 96% | [16][17] |

| Activity after 7 days | 89% (decrease of 7%) | [16] | |

| Activity after 14 days | 79% (decrease of 17%) | [16] |

IC₅₀: The concentration required to scavenge 50% of the free radicals.

Table 3: Antimicrobial Activity of this compound (Methanol Extract)

| Pathogenic Microbe | Assay | Result | Reference |

| Escherichia coli | Agar Well Diffusion | 25 mm (Zone of Inhibition) | [16] |

| Staphylococcus aureus | Agar Well Diffusion | 18 mm (Zone of Inhibition) | [16] |

| Candida utilis | Agar Well Diffusion | 16 mm (Zone of Inhibition) | [16] |

| Various Pathogens | Minimum Inhibitory Conc. (MIC) | 22.18 to 44.375 mg/mL | [16][17] |

Biological Activities and Cellular Mechanisms

This compound exhibits a range of biological activities that make it a valuable compound for health and wellness applications.

Antioxidant and Anti-inflammatory Effects

This compound is a powerful antioxidant, with studies demonstrating that its ability to scavenge peroxyl free radicals and quench singlet oxygen is more effective than that of β-carotene.[7][16] This enhanced activity is attributed to its longer chain of conjugated double bonds.[7][11] Its antioxidant capacity has been shown to protect cells from oxidative damage. For example, this compound can protect hepatocytes from H₂O₂-induced damage by maintaining cell viability and integrity.[18]

The anti-inflammatory and antioxidant effects of this compound are mediated, in part, through the modulation of key cellular signaling pathways. It has been shown to intervene in cellular processes by modulating the PI3K/Akt/mTOR and Nrf2/HO-1 pathways.[8] It can also attenuate inflammatory responses by inhibiting the TLR4 pathway, thereby reducing the expression of inflammatory factors like TLR4, MyD88, and TNF-α.[15]

Pro-vitamin A and Other Activities

This compound possesses pro-vitamin A activity, as its structure contains the requisite β-ionone ring and a sufficiently long polyene chain necessary for enzymatic conversion to vitamin A in the body.[4] Its activity is estimated to be about 75% that of β-carotene.[4] Furthermore, studies have indicated that this compound has antimicrobial effects against various human pathogens and may possess anti-cancer properties.[3][16]

Detailed Experimental Protocols

Protocol for this compound Production from Rhodotorula sp.

-

Strain Maintenance : Maintain the Rhodotorula strain on YPD (Yeast Extract Peptone Dextrose) agar plates at 4°C, subculturing monthly.[6]

-